Summary of Application: Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process.
Methods of Application: The synthesis involves a mild, acid-free, and one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.
Results or Outcomes: An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield.
Summary of Application: Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.
Methods of Application: Various synthetic routes are used for imidazole and their derived products.
Summary of Application: Certain derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid demonstrated significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in various models.
Results or Outcomes: The results showed significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in various models.
Summary of Application: Compounds were tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity.
Methods of Application: The compounds were tested for their selectivity.
Results or Outcomes: ADME calculations indicate that the compounds can be tested as potential drugs.
Summary of Application: Benzimidazole is a moiety of choice which possesses many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses.
Results or Outcomes: The results showed that benzimidazole is a potent inhibitor of various enzymes involved in a wide range of therapeutic uses.
Summary of Application: Benzimidazole is used in neurology.
Summary of Application: Benzimidazole is used in endocrinology.
Summary of Application: Benzimidazole is used in ophthalmology.
1-Methyl-1H-benzimidazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It is classified under the benzimidazole derivatives and features a carboxylic acid functional group, which contributes to its chemical reactivity and biological properties. The compound has the CAS number 53484-17-6 and is recognized for its potential applications in pharmaceuticals and biochemistry .
The reactivity is largely influenced by the presence of the carboxylic acid group, which can act as both a nucleophile and an electrophile in various organic reactions .
Research has indicated that 1-methyl-1H-benzimidazole-5-carboxylic acid exhibits notable biological activities, including:
These biological activities make it a candidate for further pharmacological studies .
Several synthetic routes have been developed for the preparation of 1-methyl-1H-benzimidazole-5-carboxylic acid:
These methods provide flexibility in terms of yield and purity depending on the reaction conditions employed .
1-Methyl-1H-benzimidazole-5-carboxylic acid finds diverse applications in various fields:
Its unique structure allows it to interact with biological systems effectively, making it valuable for research and development .
Interaction studies involving 1-methyl-1H-benzimidazole-5-carboxylic acid have focused on its binding affinity with various biological targets:
These interactions highlight its importance as a lead compound for drug development .
Several compounds share structural similarities with 1-methyl-1H-benzimidazole-5-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid | 53484-18-7 | 1.00 |
Methyl benzimidazole-5-carboxylate | 26663-77-4 | 0.88 |
1H-Benzimidazole-7-carboxylic acid | 46006-36-4 | 0.86 |
Imidazo[1,5-a]pyridine-7-carboxylic acid | 1616526-83-0 | 0.86 |
The uniqueness of 1-methyl-1H-benzimidazole-5-carboxylic acid lies in its specific methyl substitution at the nitrogen atom and the positioning of the carboxylic group, which influences its reactivity and biological activity compared to these similar compounds .
Irritant